molecular formula C7H3ClF3I B3338276 4-Chloro-2-iodobenzotrifluoride CAS No. 873840-42-7

4-Chloro-2-iodobenzotrifluoride

Cat. No.: B3338276
CAS No.: 873840-42-7
M. Wt: 306.45
InChI Key: JVKIDYOAEIQDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-iodobenzotrifluoride (CAS 873840-42-7) is a high-value, multi-halogenated aromatic building block critical for advanced chemical synthesis. Its molecular formula is C 7 H 3 ClF 3 I, with a molecular weight of 306.45 g/mol . This compound is structurally characterized by a benzene ring substituted with chlorine, iodine, and a trifluoromethyl group, which together create a unique electronic profile ideal for facilitating cross-coupling reactions, particularly in Palladium-catalyzed processes such as the Sonogashira and Mizoroki-Heck reactions . The primary research value of this compound lies in its application as a key synthetic intermediate in the development of active ingredients for the agrochemical and pharmaceutical industries. The presence of both chloro and iodo substituents offers versatile and sequential functionalization pathways, allowing researchers to employ sophisticated synthetic strategies. The trifluoromethyl group is of particular interest, as its incorporation into target molecules often enhances their metabolic stability, lipophilicity, and overall bioavailability . This makes this compound an essential reagent in the synthesis of complex herbicides, insecticides, and potential pharmaceutical candidates, driving innovation in crop protection and drug discovery . Handling and Safety: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling instructions. Proper personal protective equipment (PPE) should be used, and the compound should be handled in a well-ventilated environment, such as a fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-iodo-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKIDYOAEIQDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739647
Record name 4-Chloro-2-iodo-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873840-42-7
Record name 4-Chloro-2-iodo-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Transformational Chemistry of 4 Chloro 2 Iodobenzotrifluoride Analogues

Directed C-H Activation and Functionalization

The presence of C-H bonds on the aromatic ring offers opportunities for direct functionalization, providing an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Palladium-catalyzed C-H arylation has emerged as a powerful tool for forming carbon-carbon bonds. nih.gov In the context of halo-substituted benzotrifluorides, this method allows for the introduction of aryl groups without disturbing the existing halogen atoms, which can be used in subsequent transformations. The reaction typically proceeds with aryl iodides or bromides under phosphine-ligand-free conditions with a palladium(II) acetate (B1210297) catalyst. nih.gov The process is highly effective for coupling various benzophospholes with aryl halides, demonstrating the utility of this method for structurally similar compounds. nih.gov The optimal conditions often involve microwave irradiation to facilitate the reaction. nih.gov

A Design of Experiments (DoE) approach has been successfully applied to optimize reaction parameters for the highly regioselective Pd-catalyzed arylation of N-methylpyrazoles with aryl bromides, yielding 5-arylpyrazoles under mild conditions. nih.gov While a different heterocyclic system, this highlights the tunability of palladium catalysis for selective C-H functionalization in the presence of halogens. nih.govrsc.org

Table 1: Representative Conditions for Palladium-Catalyzed C-H Arylation

Substrate TypeCoupling PartnerCatalystBaseSolventConditionsYieldReference
Benzophosphole4-IodotoluenePd(OAc)₂NaOtBuToluene90 °C, 1 h, MWGood nih.gov
N-MethylpyrazoleAryl BromidePd CatalystOptimized BaseOptimized SolventMild ConditionsMod-Exc nih.gov
4-Iodo-N-substituted pyrazole (B372694)Aryl BromidePd(OAc)₂ (1 mol%)KOAcDMANot specifiedGood rsc.org

Achieving regioselectivity is a critical challenge in C-H functionalization. The outcome of the reaction is often governed by the directing influence of substituents on the aromatic ring. nih.gov In molecules like 4-chloro-2-iodobenzotrifluoride, the existing substituents can direct the palladium catalyst to a specific C-H bond, typically the one ortho to a directing group. The use of removable directing groups, such as the pivaloyl group, has proven effective in achieving regioselective C-H arylation at otherwise difficult-to-access positions. nih.gov

The reaction is highly chemoselective, as the C-halogen bonds of the pyrazole starting materials are often not involved in the C-H bond arylation process. rsc.org This selectivity is crucial when working with multi-halogenated substrates like this compound, preserving the chloro and iodo groups for further synthetic elaboration.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in benzotrifluoride (B45747) derivatives makes them prime candidates for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org

In SNAr reactions, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For a hydroxylation reaction, a nucleophile like hydroxide (B78521) (from NaOH or KOH) would attack the electron-poor ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net The stability of this complex is crucial for the reaction to proceed. In this compound, the chlorine atom is the more likely leaving group in an SNAr reaction compared to iodine, as the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The reaction can be performed under mild, aqueous conditions using additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to solubilize the organic reactants. d-nb.info

Table 2: Factors Influencing SNAr Reactivity

FactorInfluence on SNAr ReactionExample/NoteReference
Leaving GroupReactivity order is typically F > Cl > Br > I. The rate-determining step is nucleophile addition, not C-X bond cleavage.Displacement of chloride is favored over iodide. masterorganicchemistry.com
NucleophileStronger nucleophiles generally increase the reaction rate.Hydroxide (OH⁻) for hydroxylation. wikipedia.org
SolventPolar aprotic solvents (e.g., DMSO) can accelerate the reaction. Aqueous systems with surfactants are also effective.MeOH-Me₂SO mixtures have been studied. d-nb.inforesearchgate.net
Activating GroupStrong electron-withdrawing groups are necessary to stabilize the Meisenheimer complex.-CF₃, -NO₂ wikipedia.orgresearchgate.net

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its presence significantly activates the aromatic ring toward nucleophilic attack by inductively pulling electron density away from the ring. researchgate.netnih.gov This effect enhances the electrophilic character of the ring carbons, making them more susceptible to attack by nucleophiles. nih.gov

In this compound, the -CF3 group is para to the chlorine atom and ortho to the iodine atom. Its strong activating effect is most pronounced at the ortho and para positions. wikipedia.orgmasterorganicchemistry.com This positioning makes the carbon atom bonded to the chlorine exceptionally electrophilic and stabilizes the negative charge of the Meisenheimer intermediate through resonance and induction, thereby accelerating the rate of nucleophilic substitution at that position. wikipedia.orgresearchgate.net

Electrophilic and Oxidative Fluorination Chemistry

The iodine atom in this compound provides a reactive site for electrophilic and oxidative transformations. Specifically, it can be oxidized to form hypervalent iodine compounds, which are valuable reagents in their own right.

Recent methods have demonstrated the synthesis of hypervalent iodine(V) fluorides via the oxidative fluorination of iodine(I) or iodine(III) precursors using reagents like Selectfluor. beilstein-journals.org The electron-withdrawing nature of the trifluoromethyl group on the aromatic ring makes the iodine center more resistant to oxidation. beilstein-journals.org Consequently, harsher reaction conditions, such as higher temperatures or longer reaction times, are often required to achieve the desired transformation compared to analogues with less electron-withdrawing substituents. beilstein-journals.org The resulting hypervalent iodine(V) fluorides are themselves potent fluorinating agents. beilstein-journals.org

Table 3: Synthesis of Hypervalent Iodine(V) Fluorides via Oxidative Fluorination

Iodine PrecursorOxidizing/Fluorinating AgentConditionsProductYieldReference
Iodine(I) Precursor (8)TCCA (4 eq), KF (6 eq)Acetonitrile, 40 °C, 48 hDifluoro(aryl)-λ⁵-iodane (6)90% (spectroscopic) beilstein-journals.org
DimethylfluoroiodaneSelectfluor (2.5 eq)40 °C, 24 hDimethyltrifluoroiodane (20)Good beilstein-journals.org
Fluoroiodane with -CF₃ sidearmSelectfluorHarsher conditions requiredTrifluoro(aryl)-λ⁵-iodaneGood beilstein-journals.org

Electrophilic Trifluoromethylation Utilizing Related Reagents

While this compound itself is not an electrophilic trifluoromethylating agent, its structural motif—an iodoarene—is central to the synthesis of hypervalent iodine reagents that are. These reagents, often referred to as Togni's reagents, are widely used for the direct introduction of a trifluoromethyl (CF₃) group to a variety of organic molecules. brynmawr.edursc.org The development of shelf-stable, easy-to-handle electrophilic trifluoromethylating agents has been a major focus in organofluorine chemistry. beilstein-journals.orgnih.gov

The first such reagent, a diaryl(trifluoromethyl)sulfonium salt, was developed in 1984 by Yagupolskii and co-workers. nih.gov However, it was the advent of hypervalent iodine compounds that significantly broadened the scope and accessibility of this transformation. nih.gov Togni's reagents are cyclic hypervalent iodine compounds bearing a CF₃ group. beilstein-journals.org A simplified, one-pot synthesis for these reagents has been developed using 2-iodobenzoic acid and trichloroisocyanuric acid as the oxidant, achieving a 72% yield. researchgate.net

These reagents effectively trifluoromethylate a range of nucleophiles. rsc.org For instance, Togni's reagent II can trifluoromethylate β-keto esters under phase-transfer catalysis conditions, providing the desired products in moderate to good yields. nih.gov The reactivity of these reagents is fine-tuned by the substituents on the aromatic ring, influencing their stability and electrophilicity. beilstein-journals.org

Table 1: Electrophilic Trifluoromethylation of β-Keto Esters with a Togni Reagent

SubstrateProduct Yield
Indanone-derived β-keto ester42-67%
Tetralone-derived β-keto ester42-67%
Pentanone-derived β-keto ester42-67%
Data sourced from reactions conducted under phase-transfer catalysis using Togni's Reagent II. nih.gov

Oxidative Fluorination of Iodoarene Precursors

Iodoarenes, such as this compound, are key precursors for the synthesis of hypervalent iodine(III) and iodine(V) fluorides. These higher-valent iodine compounds are valuable reagents in their own right. The oxidative fluorination of iodoarenes has traditionally required harsh and hazardous reagents like fluorine gas (F₂), sulfur tetrafluoride (SF₄), or xenon difluoride (XeF₂). nih.govrsc.org

Recent advancements have led to milder and more accessible methods. One such method employs a combination of trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF). nih.govnih.gov This system allows for the selective synthesis of either difluoro(aryl)-λ³-iodanes (aryl-IF₂) or tetrafluoro(aryl)-λ⁵-iodanes (aryl-IF₄), with the outcome being controlled by the substitution pattern on the iodoarene starting material. nih.govrsc.orgnih.gov

Research has shown that the presence of an ortho-substituent on the iodoarene generally inhibits further oxidation of the iodine(III) fluoride to the iodine(V) state under these conditions. nih.govnih.gov For example, the oxidative fluorination of 2-iodobenzotrifluoride (B1329320) with TCICA/KF yields the corresponding aryl-IF₂ compound, and the interaction between the IF₂ group and the ortho-CF₃ group can be observed through J-coupling in the ¹⁹F NMR spectrum. rsc.org Another mild and efficient route utilizes Selectfluor for the synthesis of hypervalent iodine(V) fluorides, which have historically been challenging to prepare. beilstein-journals.org This method has been successful in preparing various trifluoro(aryl)-λ⁵-iodanes in good yields. beilstein-journals.org

Table 2: Oxidative Fluorination of Iodoarenes with TCICA and KF

Iodoarene SubstrateProductYield (% by ¹⁹F NMR)
1-Iodo-4-nitrobenzene1-Nitro-4-(tetrafluoro-λ⁵-iodanyl)benzene94
1-Iodo-3,5-bis(trifluoromethyl)benzene1-(Tetrafluoro-λ⁵-iodanyl)-3,5-bis(trifluoromethyl)benzene90
IodobenzeneTetrafluoro(phenyl)-λ⁵-iodane87
1-Chloro-4-iodobenzene1-Chloro-4-(tetrafluoro-λ⁵-iodanyl)benzene82
Data from Togni, A. et al. (2019). nih.govnih.gov

Isomerization Reactions of Substituted Aryl Halides

The regiochemistry of substituted aryl halides is crucial for their application in synthesis. Isomerization reactions offer a pathway to access less common or more valuable isomers from readily available starting materials. Base-catalyzed aryl halide isomerization, sometimes referred to as the "halogen dance," can rearrange halogen atoms on an aromatic ring. rsc.org

While early examples of this reaction often resulted in complex mixtures, recent studies have demonstrated more controlled and synthetically useful isomerizations. rsc.org For instance, the non-nucleophilic organic superbase P₄-t-Bu has been shown to catalyze the isomerization of bromobenzotrifluorides. rsc.org When 2-bromobenzotrifluoride (B1265661) is treated with catalytic P₄-t-Bu in 1,4-dioxane, it isomerizes to a mixture of 2-, 3-, and 4-bromobenzotrifluoride (B150022). rsc.org Interestingly, under the same conditions, 3-bromobenzotrifluoride (B45179) and 4-bromobenzotrifluoride were found to interconvert but did not rearrange to the 2-isomer, suggesting a specific mechanistic pathway that does not involve migration to the position ortho to the trifluoromethyl group in this case. rsc.org

These isomerization reactions can be combined with subsequent functionalization steps. For example, the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines, which proceeds through a pyridyne intermediate, enables the selective 4-substitution of the pyridine (B92270) ring. rsc.orgresearchgate.net This tandem approach allows for the use of stable and common 3-halopyridines to generate less accessible 4-substituted products. rsc.orgresearchgate.net

Table 3: P₄-t-Bu-Catalyzed Isomerization of Bromobenzotrifluorides

Starting IsomerConditions2-isomer (%)3-isomer (%)4-isomer (%)
2-BromobenzotrifluorideP₄-t-Bu (10 mol%), 1,4-dioxane, 100°C, 14h344818
3-BromobenzotrifluorideP₄-t-Bu (10 mol%), 1,4-dioxane, 100°C, 14h07327
Data from D. Webb et al. (2020). rsc.org

Mechanistic Investigations and Computational Studies of Reactions Involving 4 Chloro 2 Iodobenzotrifluoride Analogues

Experimental Mechanistic Elucidation

Experimental studies are fundamental to understanding the stepwise sequence of elementary reactions. For analogues of 4-chloro-2-iodobenzotrifluoride, various techniques have been employed to elucidate reaction mechanisms.

Kinetic Isotope Effect (KIE) Studies in Bond Activation Processes

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and for understanding the nature of the transition state. wikipedia.org It involves replacing an atom in a reactant with one of its isotopes and measuring the change in the reaction rate. wikipedia.org In the context of reactions involving this compound analogues, KIE studies can provide valuable insights into the C-I or C-Cl bond activation steps, which are often crucial in cross-coupling reactions.

For instance, in palladium-catalyzed amination reactions of aryl halides, a significant primary deuterium (B1214612) KIE suggests that the cleavage of a C-H bond is at least partially rate-limiting. nih.gov While direct KIE studies on this compound itself are not extensively reported in the provided results, the principles can be applied. For example, in a hypothetical palladium-catalyzed reaction where a C-H bond is cleaved, deuterating that specific position and observing a kH/kD > 1 would indicate that C-H bond breaking is involved in the rate-determining step. Secondary KIEs can also be informative; for example, a small secondary KIE at the carbon bearing the iodine might suggest a change in hybridization at that carbon in the transition state, consistent with oxidative addition. wikipedia.org

Identification and Trapping of Reaction Intermediates

The direct observation or trapping of transient intermediates is a cornerstone of mechanistic elucidation. In palladium-catalyzed cross-coupling reactions, which are common for aryl halides like this compound, identifying the palladium(0) and palladium(II) intermediates is key.

In groundbreaking work by Amatore and Jutand, it was revealed that in the reaction of Pd(II) salts with phosphines, three-coordinate anionic Pd(0) complexes are formed, rather than the neutral Pd(0)L2 species. rsc.org These anionic species then react with aryl halides. rsc.org For an analogue of this compound, this would imply the formation of a [Pd(0)L2(X)]- species (where X is a counter-ion from the precatalyst), which then reacts with the aryl iodide. The subsequent oxidative addition can proceed through a stable four-coordinate anionic intermediate where the aryl halide coordinates to the palladium via the halide atom. rsc.orgacs.org Trapping experiments, for example, using an excess of a reagent that reacts specifically with a proposed intermediate, can provide evidence for its existence.

Spectroscopic Characterization Techniques in Mechanistic Analysis

A variety of spectroscopic techniques are indispensable for studying reaction mechanisms in real-time.

Dynamic NMR (DNMR): This technique is particularly useful for studying fast, reversible processes and for characterizing fluxional molecules. For reactions involving this compound analogues, DNMR could be used to study ligand exchange processes on a palladium catalyst or to determine the energy barriers of conformational changes in reaction intermediates. The presence of the trifluoromethyl group provides a useful 19F NMR handle for such studies. nih.gov

UV/Vis Spectroscopy: UV/Vis spectroscopy can be used to monitor the concentration of reactants, products, and colored intermediates throughout a reaction. researchgate.netresearchgate.net For palladium-catalyzed reactions, changes in the UV/Vis spectrum can indicate changes in the oxidation state of the palladium center. For example, the formation of Pd(0) species or their reaction with the aryl halide can often be followed by monitoring changes in absorbance at specific wavelengths. researchgate.net

Transient Absorption Spectroscopy: This technique allows for the observation of very short-lived excited states and reaction intermediates. researchgate.netacs.org In photochemically-induced reactions involving analogues of this compound, transient absorption spectroscopy could be used to characterize the excited state of a palladium catalyst or to detect radical intermediates formed through single-electron transfer (SET) processes. nih.govnih.gov

Hammett Correlation Studies in Reaction Pathways

Hammett plots are a valuable tool for understanding the electronic effects of substituents on the rate and equilibrium of a reaction. By plotting the logarithm of the reaction rate constant (or equilibrium constant) against the Hammett substituent constant (σ), one can infer the nature of charge development in the transition state.

For reactions involving analogues of this compound, a Hammett study could be conducted by varying the substituent at the 4-position (while keeping the chloro and iodo groups constant) and measuring the reaction rates. A positive ρ value (the slope of the Hammett plot) would indicate that electron-withdrawing groups accelerate the reaction, suggesting the buildup of negative charge in the transition state of the rate-determining step. Conversely, a negative ρ value would imply the buildup of positive charge. This information can be crucial in distinguishing between different proposed mechanisms.

Theoretical and Computational Chemistry

Computational chemistry provides a powerful complement to experimental studies, offering insights into electronic structure, reaction energetics, and the geometries of transient species that are difficult to observe experimentally.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organometallic reactions. rsc.orgfao.orgnih.gov For reactions involving this compound analogues, DFT calculations can be used to:

Model Reaction Pathways: DFT can be used to calculate the energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. acs.orgacs.org This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical basis for the observed reactivity. For example, DFT calculations have been used to investigate the oxidative addition of aryl halides to palladium(0) complexes, revealing the feasibility of pathways involving anionic intermediates. acs.orgrsc.orgacs.org

Analyze Electronic Structure: Calculations can provide information about the distribution of electron density, molecular orbitals, and atomic charges in the reactants and intermediates. rsc.org This can help to explain the reactivity of the molecule, for instance, why the C-I bond is typically more reactive than the C-Cl bond in cross-coupling reactions.

Predict Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts, which can then be compared with experimental results to support the identification of reaction intermediates. nih.gov

Below is an example of a data table that could be generated from DFT calculations for the oxidative addition of an aryl iodide to a palladium(0) complex.

SpeciesRelative Energy (kcal/mol)Key Bond Distances (Å)
[Pd(PMe₃)₂(OAc)]⁻ + PhI0.0-
Transition State+5.2Pd-I: 3.10, C-I: 2.50
cis-[Pd(PMe₃)₂(Ph)(I)(OAc)]⁻-12.8Pd-I: 2.75, Pd-C: 2.15

This table presents hypothetical data for illustrative purposes.

Computational Modeling of Catalytic Cycles and Transition States

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of organic and organometallic reactions. Through techniques like Density Functional Theory (DFT), researchers can model reaction pathways, catalytic cycles, and the fleeting transition states that govern product formation and selectivity. These computational approaches are particularly valuable for understanding reactions involving structurally complex molecules like analogues of this compound.

One area where computational modeling has provided significant insight is in the study of photochemical reactions of benzotrifluoride (B45747) derivatives. acs.orgnih.gov For instance, in the investigation of the direct photolysis of these compounds, computational studies have been used to distinguish between possible reaction mechanisms. Experiments on 3-aminobenzotrifluoride, an analogue, showed that reaction rates were independent of fluoride (B91410) concentration, which contradicts a photo-S(_N)1 mechanism. Instead, a photo-S(_N)2 mechanism was proposed. acs.org

Computational modeling of this proposed photo-S(_N)2 mechanism suggests a transition state with an asymmetric charge distribution. In this state, the bond to the leaving group (a fluoride from the CF(_3) group) is longer than the newly forming bond with the incoming nucleophile (e.g., water). This creates a partial positive charge on the benzylic carbon. The presence of electron-donating groups (EDGs) on the benzotrifluoride ring can stabilize this partial positive charge in the transition state, thereby increasing the reaction rate and quantum yield. acs.org This stabilizing effect of EDGs on a positively charged transition state has been observed in other nucleophilic substitution reactions as well. acs.org

DFT has also been employed to understand the selectivity of enzymatic and biomimetic catalytic cycles. For example, in the study of catechol dioxygenases, which catalyze the ring-cleavage of catechol derivatives, DFT calculations have been used to investigate the reaction mechanism of model iron complexes. nih.gov These studies help explain why certain products are formed exclusively by elucidating the energy barriers of different potential pathways. For instance, investigations revealed that after the formation of a key peroxy intermediate, the pathway leading to the intradiol cleavage product was barrier-free, whereas the alternative extradiol pathway required surmounting an additional activation barrier for epoxide formation. nih.gov Such detailed mechanistic understanding derived from computational modeling is crucial for the rational design of new catalysts and for predicting the reactivity of complex halogenated aromatic compounds in various chemical transformations.

Analysis of Intraligand Charge Transfer in Catalytic Systems

The concept of intraligand charge transfer (ILCT) is a key principle in the development of modern photocatalytic systems. In an ILCT process, absorption of light energy by a ligand within a metal complex causes a spatial redistribution of electron density from a donor part of the ligand to an acceptor part. This transient excited state can dramatically alter the reactivity of the ligand and the metal center, enabling catalytic cycles that would otherwise be inaccessible.

A notable example of ILCT-driven catalysis is found in visible-light-mediated nickel-catalyzed cross-coupling reactions. researchgate.netnih.govcore.ac.uk In these systems, a carefully designed ligand, such as 5,5′-dicarbazolyl-2,2′-bipyridyl (Czbpy), is used to form a complex with a nickel(II) salt. nih.gov The Czbpy ligand incorporates carbazole (B46965) units as electron-donor moieties and a bipyridine unit as the acceptor and metal-coordinating site. nih.gov

Upon irradiation with visible light, the Ni(Czbpy)Cl(_2) complex undergoes an ILCT transition. researchgate.netnih.gov This process is distinct from the more common metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) events. nih.govaip.org Theoretical and spectroscopic investigations, including the use of Natural Transition Orbitals (NTOs) derived from computational calculations, have confirmed that the excitation promotes an electron from a carbazole-centered orbital to a bipyridine-centered orbital. researchgate.netnih.gov This initial ILCT event is the crucial step that triggers the productive catalytic cycle for cross-coupling reactions, such as C-S, C-O, and C-N bond formations. nih.gov

The power of this approach is demonstrated in the coupling of various substrates, including the use of 4-iodobenzotrifluoride (B1294960) as a coupling partner for sulfonamides and carboxylic acids. nih.gov The ILCT mechanism allows these reactions to proceed without an external photocatalyst, as the ligand itself performs this role. researchgate.net

Table 1: Characterization Techniques for Analyzing Intraligand Charge Transfer

Technique Purpose Findings in Ni(Czbpy)Cl₂ System
UV/Visible Spectroscopy To identify electronic transitions. Showed a distinct absorption band assigned to the ILCT transition. researchgate.netnih.gov
Cyclic Voltammetry To determine the electrochemical properties of the complex. Provided information on the redox potentials of the ligand and metal center. nih.gov
Computational Modeling (DFT) To calculate the electronic structure and predict spectra. The calculated UV/Vis spectrum matched the experimental data, confirming the ILCT assignment. nih.gov

| Natural Transition Orbitals (NTOs) | To visualize the electron-hole pair upon excitation. | Clearly depicted the charge transfer from the carbazole donor to the bipyridine acceptor. researchgate.netnih.gov |

This strategy of embedding photoactive donor-acceptor motifs into ligands opens new avenues for catalyst design. By tuning the electronic properties of the ligand, the energy of the ILCT state can be modulated, allowing for the optimization of the catalyst for specific transformations. digitellinc.com

Investigation of Degradation Pathways of Reactive Reagents

The environmental fate and degradation pathways of halogenated aromatic compounds are of significant interest due to their widespread use and potential persistence. Analogues of this compound, specifically substituted benzotrifluorides, have been the subject of degradation studies, particularly focusing on their behavior under UV irradiation. nih.gov

Research has shown that many benzotrifluoride derivatives are not stable in aqueous environments when exposed to UV light, such as from a xenon lamp that simulates the solar spectrum. acs.orgnih.gov The primary degradation pathway is a light-mediated hydrolysis of the trifluoromethyl (-CF(_3)) group, which leads to the formation of the corresponding benzoic acid and the release of fluoride ions into the solution. acs.orgnih.gov

The susceptibility to this photodegradation is strongly influenced by the nature and position of other substituents on the aromatic ring. acs.org A systematic study of 45 monosubstituted benzotrifluorides revealed that compounds with strong electron-donating groups (EDGs), such as amino (-NH(_2)) groups, exhibit significantly higher rates of defluorination compared to those with electron-withdrawing groups (EWGs). acs.org This observation is consistent with the proposed photo-S(_N)2 mechanism, where EDGs stabilize the partially positive-charged transition state, facilitating the nucleophilic attack by water on the CF(_3) carbon. acs.org

The degradation process for polycyclic aromatic hydrocarbons (PAHs) and their derivatives often involves oxidation. nih.govnih.gov These reactions can be initiated by light (photodegradation) or biological activity. nih.govpjoes.com Common degradation products of PAHs include oxidized species such as ketones, quinones, and dicarboxylic acids. nih.govnih.govpjoes.com For example, the photodegradation of fluorene (B118485) can yield 9-fluorenone, while anthracene (B1667546) degrades to form anthraquinone (B42736). pjoes.com In some cases, these initial oxidation products can be more persistent than the parent compound. nih.gov While not benzotrifluorides, the degradation pathways of these aromatic compounds provide a model for the potential breakdown products of more complex structures, where ring cleavage and oxidation are common terminal steps. nih.gov

Table 2: Degradation of Substituted Aromatic Compounds

Compound Class Degradation Method Key Findings & Products
Benzotrifluoride Derivatives Direct Photolysis (UV) Hydrolysis of the -CF₃ group to a carboxylic acid; rate enhanced by electron-donating groups. acs.orgnih.gov
Polycyclic Aromatic Hydrocarbons (PAHs) Photodegradation / Biodegradation Oxidation to form ketones, quinones, and dicarboxylic acids (e.g., anthraquinone from anthracene). nih.govpjoes.com

| Ethanolamine Derivatives | Photolysis | pH-dependent decomposition, often leading to cleavage and formation of smaller aromatic fragments like benzaldehyde. nih.gov |

These studies underscore that the degradation of reactive reagents like halogenated benzotrifluoride analogues is a complex process governed by the compound's intrinsic structure and the specific environmental conditions.

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as Versatile Building Blocks in Complex Molecule Synthesis

Organic building blocks are foundational molecules used for the modular construction of more complex chemical structures. acs.orgnih.gov 4-Chloro-2-iodobenzotrifluoride is a prime example of a versatile building block due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions than the more robust carbon-chlorine (C-Cl) bond.

This reactivity difference allows for site-selective functionalization, a highly sought-after strategy in multi-step synthesis. nih.gov Chemists can selectively replace the iodine atom using reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings while leaving the chlorine atom intact for a subsequent, different transformation under more forcing conditions. This sequential approach provides a controlled and efficient pathway to construct complex, multi-substituted aromatic scaffolds that are central to many pharmaceuticals and advanced materials.

The table below outlines the principal synthetic transformations involving this building block.

Reaction TypeReactive SiteDescription
Suzuki Coupling C-IPalladium-catalyzed reaction with a boronic acid or ester to form a C-C bond. cuny.edu
Sonogashira Coupling C-IPalladium/copper co-catalyzed reaction with a terminal alkyne to form a C-C triple bond. nih.gov
Buchwald-Hartwig Amination C-IPalladium-catalyzed reaction with an amine to form a C-N bond.
Heck Reaction C-IPalladium-catalyzed reaction with an alkene to form a C-C double bond.
Secondary Coupling C-ClThe less reactive C-Cl bond can undergo similar coupling reactions under harsher conditions after the C-I bond has been functionalized. nih.gov

Utility in the Development of Novel Catalytic Systems

While not yet widely documented as a component in commercial catalysts, the structure of this compound makes it a promising candidate for the development of novel ligands for transition metal catalysis. The performance of a metal catalyst is heavily dependent on the electronic and steric properties of its surrounding ligands. nih.gov

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, a property known to significantly influence the efficacy of catalysts. nih.govscispace.com Incorporating a trifluoromethyl-substituted moiety, such as the one derived from this compound, into a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand can modulate the electron density at the metal center. beilstein-journals.org This modification can enhance catalytic activity, alter selectivity, and improve the stability of the catalyst in various transformations. rsc.org For instance, electron-poor ligands are often employed in challenging cross-coupling reactions or can influence the enantioselectivity in asymmetric catalysis. nih.gov The halogen atoms on the ring provide convenient handles for attaching the benzotrifluoride (B45747) core to the rest of the ligand structure.

Integration into Functional Materials (e.g., Polydentate Complexants, Self-Repairing Polymers)

The development of advanced functional materials often relies on specialized molecular building blocks. This compound offers potential pathways to such materials.

Polydentate Complexants: Polydentate ligands, or complexants, are molecules that can bind to a metal ion through multiple donor sites. They are crucial in areas ranging from analytical chemistry to materials science. Through sequential substitution reactions, the iodo and chloro groups on the this compound ring can be replaced with atoms or functional groups capable of coordinating to metals (e.g., nitrogen, oxygen, or sulfur donors). This would transform the simple aromatic ring into a rigid scaffold for a polydentate ligand, with the trifluoromethyl group providing electronic modulation and steric bulk.

Self-Repairing Polymers: There is growing interest in creating polymers that can autonomously heal after damage. Fluorinated polymers are increasingly explored for these applications. rsc.orgrsc.org The incorporation of fluorinated segments can impart desirable properties such as hydrophobicity, chemical resistance, and low surface energy, which can be beneficial for self-healing coatings. researchgate.netacs.org By converting this compound into a polymerizable monomer (e.g., by transforming its halogen groups into vinyl or acrylate (B77674) functionalities), it could be integrated into polymer backbones or side chains to create novel self-healing materials with enhanced durability and specialized surface properties.

Strategic Use in Constructing Precursors for Diverse Chemical Entities

A primary application of this compound is as an intermediate or precursor in the synthesis of other valuable chemical compounds. Its role as a building block (as discussed in section 5.1) is intrinsically linked to its function as a precursor. Industrial and pharmaceutical chemistry often rely on such intermediates to access complex target molecules that are difficult to synthesize from simpler starting materials.

For example, related chlorobenzotrifluorides are known industrial intermediates used in the production of pesticides. who.int Patent literature demonstrates that the "4-chloro-2-trifluoromethyl" phenyl scaffold is a key precursor for synthesizing more complex molecules like 4-chloro-2-trifluoromethylbenzonitrile and 4-chloro-2-trifluoromethyl-acetophenone. google.comgoogle.com These compounds can then be further elaborated into a wide range of chemical entities, including active pharmaceutical ingredients and agrochemicals. The strategic placement of the reactive iodine handle on this compound makes it a particularly valuable precursor for syntheses requiring regiochemical control.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Protocols

The future of chemical synthesis lies in the adoption of environmentally benign practices, and the production of 4-Chloro-2-iodobenzotrifluoride is no exception. Current research efforts are geared towards developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising approach is the move towards solvent-free or aqueous-based reaction systems. Traditional organic solvents, often volatile and toxic, can be replaced with water or mechanochemical methods like ball milling, which has shown success in the synthesis of other fluorinated compounds. rsc.orgrsc.org For instance, the use of cost-effective and less toxic reagents like potassium fluoride (B91410) in solid-state reactions has demonstrated high efficiency in aromatic nucleophilic fluorination, a key step in the synthesis of related molecules. rsc.org Such protocols could be adapted for the synthesis of this compound, significantly reducing the environmental footprint of its production. eurekalert.orgsciencedaily.com

Furthermore, the principles of atom economy are being applied to design synthetic pathways where the majority of atoms from the reactants are incorporated into the final product. This contrasts with traditional methods that can generate significant chemical waste. The development of catalytic processes that can be reused for multiple reaction cycles is another cornerstone of green chemistry, offering both economic and environmental benefits. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The selective introduction and modification of functional groups on the benzotrifluoride (B45747) scaffold is crucial for its application in synthesizing more complex molecules. The development of novel catalytic systems is at the forefront of achieving unprecedented levels of selectivity and efficiency in these transformations.

Transition metal catalysis, particularly with palladium, rhodium, and gold, has shown immense potential for the functionalization of C-H bonds in aromatic compounds. emory.eduumich.eduecnu.edu.cn These methods bypass the need for pre-functionalized starting materials, offering a more direct and efficient route to desired products. For instance, dirhodium catalysts have been developed that can selectively functionalize C-H bonds at different sites on a molecule without the need for directing groups, a significant advancement in synthetic methodology. emory.edu The application of such catalysts to this compound could enable the direct introduction of new substituents with high precision.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are already standard tools in organic synthesis. researchgate.netresearchgate.net Future research will likely focus on developing more robust and versatile palladium catalysts, including those based on N-heterocyclic carbenes (NHCs) or those utilizing palladium nanoparticles, which offer enhanced reactivity and stability. researchgate.netresearchgate.net These advanced catalytic systems could facilitate the coupling of this compound with a wider range of reaction partners under milder conditions. For instance, palladium-catalyzed cross-coupling of aryl iodides at room temperature has been achieved, a significant improvement over traditional methods that require elevated temperatures. nih.gov

Advanced Computational Approaches for Reaction Design and Prediction

The integration of computational chemistry is revolutionizing how chemical reactions are designed and understood. For a molecule like this compound, computational tools can provide invaluable insights into its reactivity and guide the development of new synthetic methods.

Density Functional Theory (DFT) calculations are increasingly used to predict the outcomes of chemical reactions, elucidate reaction mechanisms, and understand the properties of molecules. nih.gov These computational studies can help in the rational design of catalysts and reaction conditions to achieve desired outcomes, saving significant time and resources in the laboratory. For example, computational tools can accurately predict 19F NMR chemical shifts, which is crucial for the characterization of fluorinated compounds and for identifying reaction intermediates. researchgate.net

Moreover, computational models can be employed to study the noncovalent interactions that play a crucial role in the structure and reactivity of molecules. nih.gov Understanding these interactions in this compound can aid in designing more effective catalysts and predicting its behavior in different chemical environments. As computational power continues to grow, the accuracy and predictive power of these methods will only increase, making them an indispensable tool in the chemist's arsenal.

Expansion of Applications in Specialized Chemical Fields

The unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make benzotrifluoride derivatives highly valuable in various specialized chemical fields. nih.gov While this compound is already used as an intermediate, future research is expected to unlock new applications.

In medicinal chemistry , the benzotrifluoride motif is a common feature in many pharmaceutical drugs. nih.govacs.org The trifluoromethyl group can significantly enhance the biological activity of a molecule. nih.gov Therefore, this compound serves as a versatile scaffold for the synthesis of novel drug candidates. Its two distinct halogen atoms allow for sequential and selective functionalization, enabling the creation of diverse molecular architectures for screening against various diseases. nih.govjchemrev.com The development of new benzothiazole-based compounds, for which this molecule could be a precursor, is an active area of research for anticancer, antibacterial, and antifungal agents. jchemrev.comjchemrev.com

In agrochemicals , fluorinated compounds play a vital role as herbicides, insecticides, and fungicides. acs.orgresearchgate.net The introduction of a trifluoromethyl group can improve the efficacy and selectivity of these agents. This compound can be used to synthesize new generations of agrochemicals with improved performance and better environmental profiles.

In materials science , the incorporation of fluorine atoms can impart unique properties to materials, such as thermal stability and altered electronic characteristics. researchgate.net Benzotrifluoride derivatives are being explored for applications in liquid crystals, polymers, and other advanced materials. researchgate.netgsconlinepress.com The di-substituted nature of this compound makes it an attractive building block for the synthesis of complex monomers that can be polymerized to create materials with tailored properties.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-chloro-2-iodobenzotrifluoride, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves halogenation or iodination of a pre-functionalized benzotrifluoride precursor. For example, direct iodination of 4-chloro-2-trifluoromethylbenzene using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) can yield the target compound . Purification is critical due to potential by-products; fractional distillation under reduced pressure (e.g., boiling point range 331–333 K at 0.0007 bar) is recommended to isolate the product . For higher purity (>98%), column chromatography with hexane/ethyl acetate gradients or recrystallization in non-polar solvents can be employed .

Advanced: How can conflicting physical property data (e.g., boiling points) from different sources be resolved during experimental design?

Methodological Answer:
Discrepancies in reported boiling points (e.g., 332.2 K vs. 331–333 K ) may arise from variations in measurement conditions (pressure, instrumentation). To resolve this:

  • Validate experimentally : Use a calibrated ebulliometer under controlled pressure (e.g., 0.0007 bar) to reproduce conditions from primary literature.
  • Cross-reference databases : Compare data from NIST Standard Reference Database 69 and peer-reviewed journals to identify consensus values .
  • Assess purity : Impurities can shift boiling points; confirm compound purity via GC-MS or NMR before measurement .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielding of aromatic protons near electron-withdrawing groups) .
  • FT-IR : Confirm C–I (500–600 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches .
  • X-ray crystallography : Resolve structural ambiguities (e.g., iodine positioning) using single-crystal data; the InChIKey SSLWFPKNYZEOTH-UHFFFAOYSA-N can guide database comparisons .

Advanced: How do steric and electronic effects of the trifluoromethyl and iodine groups influence reactivity in cross-coupling reactions?

Methodological Answer:
The trifluoromethyl group is strongly electron-withdrawing, activating the aromatic ring toward electrophilic substitution but deactivating toward nucleophilic attacks. The iodine atom acts as a directing group, facilitating regioselective Suzuki or Ullmann couplings at the ortho position. However, steric hindrance from the trifluoromethyl group may reduce reaction yields. Mitigation strategies include:

  • Using bulky ligands (e.g., SPhos) to enhance catalytic efficiency.
  • Optimizing reaction temperature (80–100°C) and solvent polarity (e.g., DMF) to balance electronic and steric effects .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to potential iodine vapor release.
  • Storage : Keep in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent degradation; the compound is air-sensitive and light-sensitive .

Advanced: How can computational methods predict the compound’s utility in medicinal chemistry or agrochemical design?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). The trifluoromethyl group enhances lipophilicity, improving membrane permeability .
  • QSAR modeling : Correlate substituent effects (Cl, I, CF₃) with bioactivity data from analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide ).
  • Toxicity prediction : Tools like EPA DSSTox assess environmental persistence and ecotoxicity based on structural fragments .

Basic: What are the common degradation pathways of this compound under ambient conditions?

Methodological Answer:

  • Photodegradation : UV exposure cleaves the C–I bond, generating free iodine and chloro-trifluoromethylbenzene radicals. Store in dark conditions .
  • Hydrolysis : Moisture can hydrolyze the trifluoromethyl group to COOH, particularly in acidic/basic media. Use anhydrous solvents and molecular sieves during reactions .

Advanced: How can isotopic labeling (e.g., ¹²⁵I) be utilized to track the compound in pharmacokinetic studies?

Methodological Answer:

  • Radiolabeling : Introduce ¹²⁵I via halogen exchange reactions using Na¹²⁵I and a copper(I) catalyst.
  • Biodistribution analysis : Use gamma scintigraphy or autoradiography to quantify uptake in target tissues.
  • Metabolic profiling : LC-MS with radiodetection identifies metabolites, leveraging the compound’s distinct fragmentation patterns .

Basic: What solvents are compatible with this compound for reaction workup?

Methodological Answer:

  • Polar aprotic solvents : DMF, DMSO (for high-temperature reactions).
  • Non-polar solvents : Hexane, toluene (for extraction and recrystallization).
    Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the trifluoromethyl group .

Advanced: What strategies minimize competing side reactions (e.g., C–F bond cleavage) during functionalization?

Methodological Answer:

  • Catalyst selection : Palladium catalysts with chelating ligands (e.g., dppf) suppress defluorination.
  • Low-temperature conditions : Maintain reactions at –20°C to 0°C to reduce radical formation.
  • Additives : Silver salts (Ag₂CO₃) scavenge iodide by-products, shifting equilibrium toward desired products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-iodobenzotrifluoride
Reactant of Route 2
4-Chloro-2-iodobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.